Comparative Volatility and Density of Cycloprop-2-yn-1-one vs. Cyclopropenone and Cyclopropanone
Cycloprop-2-yn-1-one exhibits a significantly lower boiling point and higher density compared to its structurally analogous cyclic ketones, cyclopropenone and cyclopropanone. This is a direct consequence of its unique molecular structure, which lacks hydrogen atoms on the alkyne carbons, leading to altered intermolecular forces and a more compact, polarizable electron cloud .
| Evidence Dimension | Boiling Point and Density |
|---|---|
| Target Compound Data | Boiling Point: 39.7 ± 23.0 °C at 760 mmHg; Density: 1.4 ± 0.1 g/cm³ |
| Comparator Or Baseline | Cyclopropenone: B.P. 106.2 ± 7.0 °C, Density 1.3 ± 0.1 g/cm³; Cyclopropanone: B.P. 91.8 ± 8.0 °C, Density 1.1 ± 0.1 g/cm³ |
| Quantified Difference | Cycloprop-2-yn-1-one boils at a temperature approximately 66.5 °C lower than cyclopropenone and 52.1 °C lower than cyclopropanone. Its density is 0.1 g/cm³ higher than cyclopropenone and 0.3 g/cm³ higher than cyclopropanone. |
| Conditions | Predicted data generated using ACD/Labs Percepta Platform - PhysChem Module |
Why This Matters
These distinct physical properties are critical for purification and handling; the low boiling point necessitates specialized low-temperature storage and handling protocols that are not required for its more stable analogs, directly impacting procurement and experimental design.
